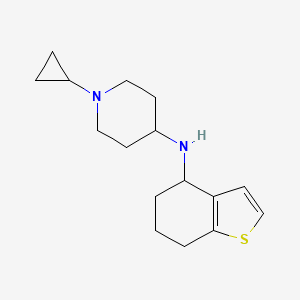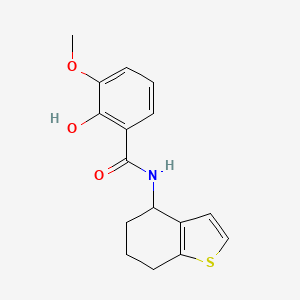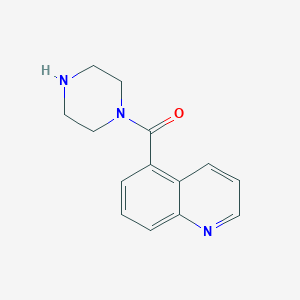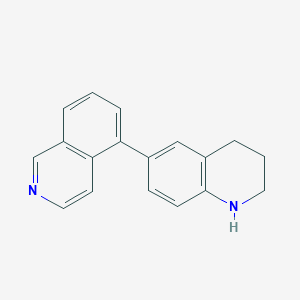
5-Methyl-4-(2-thiophen-2-ylethylsulfamoyl)furan-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4-(2-thiophen-2-ylethylsulfamoyl)furan-2-carboxylic acid, commonly known as MTSEA, is a sulfhydryl-reactive compound that has been widely used in scientific research. It is a small molecule that can modify proteins by reacting with cysteine residues, which are important for protein function. MTSEA has been used to study the structure and function of many proteins, including ion channels, transporters, and enzymes.
作用机制
MTSEA reacts with cysteine residues in proteins by forming a covalent bond. This modification can change the function of the protein by altering its structure or activity. MTSEA can also be used to introduce a new cysteine residue into a protein by modifying another amino acid residue.
Biochemical and Physiological Effects
MTSEA can have a variety of biochemical and physiological effects depending on the protein that is being modified. It can alter the activity, structure, and function of ion channels, transporters, and enzymes. MTSEA can also affect protein-protein interactions and protein-ligand interactions.
实验室实验的优点和局限性
One advantage of using MTSEA in lab experiments is that it is a small molecule that can easily penetrate cell membranes and react with intracellular proteins. It is also a reversible modification, which allows for the study of protein dynamics. However, one limitation of using MTSEA is that it can react with other nucleophiles besides cysteine residues, which can lead to non-specific modifications.
未来方向
There are many future directions for the use of MTSEA in scientific research. One area of interest is the study of membrane proteins, which are difficult to study due to their hydrophobic nature. MTSEA can be used to modify cysteine residues in membrane proteins, which can provide insight into their structure and function. Another area of interest is the development of new sulfhydryl-reactive compounds that can modify proteins with greater specificity and efficiency.
Conclusion
MTSEA is a sulfhydryl-reactive compound that has been widely used in scientific research to study the structure and function of proteins. It can modify cysteine residues in proteins, which can alter their activity, structure, and function. MTSEA has many advantages for lab experiments, but also has limitations. There are many future directions for the use of MTSEA in scientific research, including the study of membrane proteins and the development of new sulfhydryl-reactive compounds.
合成方法
MTSEA can be synthesized by reacting 5-methyl-2-furoic acid with thiophene-2-ethylamine and chlorosulfonic acid. The product is then hydrolyzed with sodium hydroxide to yield MTSEA. The chemical structure of MTSEA is shown in Figure 1.
科学研究应用
MTSEA has been used in many scientific research applications, including the study of ion channels, transporters, and enzymes. It has been used to probe the structure and function of these proteins by modifying cysteine residues. MTSEA can also be used to study protein-protein interactions and protein-ligand interactions.
属性
IUPAC Name |
5-methyl-4-(2-thiophen-2-ylethylsulfamoyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S2/c1-8-11(7-10(18-8)12(14)15)20(16,17)13-5-4-9-3-2-6-19-9/h2-3,6-7,13H,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHJKVWTRVDRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)S(=O)(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568122.png)
![2-[4-[(4-Ethoxyphenyl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568130.png)
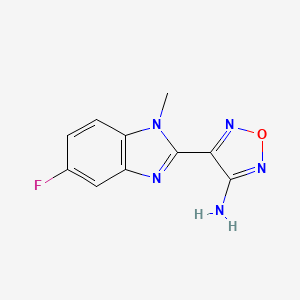
![2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568137.png)
![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7568157.png)
![3-[2,3-dihydro-1H-inden-5-ylsulfonyl(ethyl)amino]butanoic acid](/img/structure/B7568161.png)
![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
